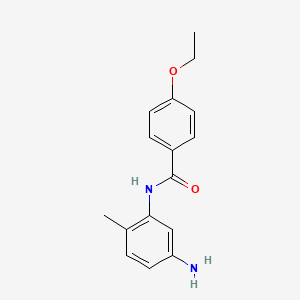

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including compounds related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, has shown potent gastroprokinetic activity. These compounds, bearing six- and seven-membered heteroalicycles, exhibited significant effects on gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

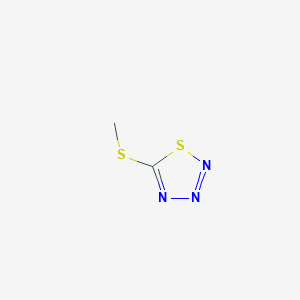

Antimicrobial Activities

Some derivatives of this compound, specifically triazole derivatives, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Polyimide Synthesis

Research involving similar chemical structures has been applied in the synthesis of novel aromatic polyimides. These materials, derived from amino-substituted benzamides, exhibit properties such as solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

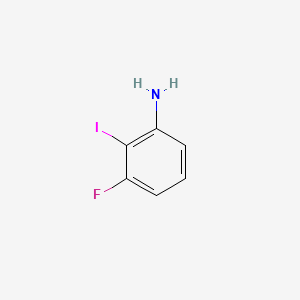

Radiopharmaceutical Applications

Derivatives of this compound have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies. These studies are crucial for researching neurotransmission and can be applied in various neuroscientific and medical fields (Plenevaux et al., 2000).

Antioxidant Activity

Electrochemical studies on amino-substituted benzamide derivatives, related to this compound, suggest these compounds can act as antioxidants by scavenging free radicals. This potential antioxidant activity makes them interesting for further exploration in therapeutic applications (Jovanović et al., 2020).

Psycho- and Neurotropic Effects

Research into similar quinolin-4-one derivatives indicates potential psycho- and neurotropic effects, suggesting these compounds, including those related to this compound, could be useful in developing new psychoactive medications (Podolsky et al., 2017).

作用機序

Target of Action

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This compound is known to be a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

The compound interacts with its target, PKC, by binding to the active site of the enzyme. This binding inhibits the phosphorylation activity of PKC, leading to changes in the function of proteins that would otherwise be phosphorylated by PKC . The exact nature of these changes would depend on the specific proteins affected.

Biochemical Pathways

The inhibition of PKC affects multiple biochemical pathways. PKC is involved in several signal transduction cascades and plays a role in cellular responses such as cell cycle progression, apoptosis, and differentiation. By inhibiting PKC, this compound can potentially influence all these processes .

Pharmacokinetics

The compound is predicted to have a boiling point of 5373±600 °C and a density of 1266±006 g/cm3 . It is slightly soluble in DMSO and methanol . These properties may impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be wide-ranging, given the numerous roles of PKC in cellular processes. For instance, it could potentially affect cell growth and proliferation, cell survival, and cell differentiation . The exact effects would depend on the specific cellular context.

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRJGDWAPWWNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B1320779.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)